

## Ceralasertib in Vivo Dosing: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

Ceralasertib (AZD6738) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial enzyme in the DNA damage response (DDR) pathway.[1] ATR is activated by DNA replication stress, initiating a signaling cascade that leads to cell cycle arrest and DNA repair.[1][2] By inhibiting ATR, Ceralasertib prevents cancer cells from repairing DNA damage, which can lead to genomic instability and cell death, particularly in tumors with high replication stress or defects in other DDR pathways, such as those with ATM mutations.[1] This document provides a comprehensive overview of Ceralasertib dosage and administration for in vivo studies, based on preclinical data. It is intended to guide researchers in designing and executing robust preclinical experiments.

## **Data Presentation: In Vivo Dosage Summary**

The following tables summarize the dosages of Ceralasertib used in various preclinical models, both as a monotherapy and in combination with other anti-cancer agents.

Table 1: Ceralasertib Monotherapy Dosages in Xenograft Models



| Animal<br>Model      | Tumor Type                                        | Dosage                  | Administrat<br>ion Route | Dosing<br>Schedule | Outcome                                                                                      |
|----------------------|---------------------------------------------------|-------------------------|--------------------------|--------------------|----------------------------------------------------------------------------------------------|
| Athymic<br>Nude Mice | Mantle Cell<br>Lymphoma<br>(Granta-519)           | 10, 25, 50<br>mg/kg     | Oral Gavage              | Once Daily         | Dose-<br>dependent<br>tumor growth<br>inhibition;<br>significant at<br>50 mg/kg.[3]          |
| Athymic<br>Nude Mice | Colorectal<br>Cancer<br>(LoVo)                    | 10, 25, 50<br>mg/kg     | Oral Gavage              | Once Daily         | Dose-<br>dependent<br>tumor growth<br>inhibition;<br>significant at<br>50 mg/kg.[3]          |
| Athymic<br>Nude Mice | Non-Small<br>Cell Lung<br>Cancer (NCI-<br>H23)    | 25 mg/kg                | Oral Gavage              | Once Daily         | Moderate<br>tumor growth<br>inhibition.[3]                                                   |
| Athymic<br>Nude Mice | Head and<br>Neck Cancer<br>(FaDu ATM<br>knockout) | 25, 50 mg/kg            | Oral Gavage              | Once Daily         | Significant<br>tumor growth<br>inhibition.[3]                                                |
| Athymic<br>Nude Mice | Various<br>Xenograft<br>Models                    | 6.25, 12.5, 25<br>mg/kg | Oral Gavage              | Twice Daily        | Dose- dependent increase in efficacy; 25 mg/kg for 14 days showed tolerability issues.[3][4] |
| Athymic<br>Nude Mice | Various<br>Xenograft<br>Models                    | 50 mg/kg                | Oral Gavage              | Once Daily         | Correlated with induction of pCHK1,                                                          |







pRAD50, and yH2AX.[5]

Table 2: Ceralasertib Combination Therapy Dosages in Xenograft Models



| Animal<br>Model      | Tumor Type                                              | Combinatio<br>n Agent(s) | Ceralasertib<br>Dosage                    | Dosing<br>Schedule                                    | Outcome                             |
|----------------------|---------------------------------------------------------|--------------------------|-------------------------------------------|-------------------------------------------------------|-------------------------------------|
| Athymic<br>Nude Mice | BRCA2- mutant Triple- Negative Breast Cancer (TNBC) PDX | Olaparib                 | Not specified                             | 3 to 5 days of<br>daily dosing<br>per week            | Complete<br>tumor<br>regression.[5] |
| Athymic<br>Nude Mice | BRCA wild-<br>type TNBC<br>Xenograft                    | Olaparib                 | Not specified,<br>but increased<br>dosage | Twice Daily                                           | Complete<br>tumor<br>regression.[5] |
| Athymic<br>Nude Mice | General<br>Xenograft<br>Models                          | Carboplatin              | Not specified                             | At least 2<br>days of daily<br>dosing<br>concurrently | Tumor regressions.                  |
| Athymic<br>Nude Mice | General<br>Xenograft<br>Models                          | Irinotecan               | Not specified                             | Twice Daily                                           | Required for tumor regressions. [5] |
| Athymic<br>Nude Mice | TP53-mutant<br>TNBC PDX                                 | Carboplatin              | 25 mg/kg                                  | 3 days of<br>dosing with<br>carboplatin<br>on day 1   | Optimal tumor control.              |
| Athymic<br>Nude Mice | Non-Small Cell Lung Cancer (H23, ATM- deficient)        | Cisplatin<br>(CDDP)      | 25 mg/kg                                  | 14<br>consecutive<br>days                             | Resolution of xenografts.[7]        |
| Athymic<br>Nude Mice | Non-Small<br>Cell Lung<br>Cancer<br>(H460)              | Cisplatin<br>(CDDP)      | 50 mg/kg                                  | 14<br>consecutive<br>days                             | Enhanced therapeutic efficacy.[7]   |



| BALB/c Mice | Colon<br>Carcinoma |            | 25 mg/kg |                | CD8+ T-cell               |
|-------------|--------------------|------------|----------|----------------|---------------------------|
|             |                    | Anti-PD-L1 |          | Twice Daily    | dependent                 |
|             | (CT26)             | Antibody   |          | (intermittent) | antitumor<br>activity.[8] |
|             |                    |            |          |                | douvityi[o]               |

# Experimental Protocols Drug Preparation and Administration

Ceralasertib is typically prepared for oral administration in a vehicle suitable for animal studies.

- Vehicle Preparation: A common vehicle is a solution of DMSO and propylene glycol. For example, Ceralasertib can be dissolved in DMSO to create a stock solution (e.g., 25 or 50 mg/mL) and then diluted 1:5 in propylene glycol.[7] Another described vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- Administration: Ceralasertib is administered via oral gavage at a volume of 10 mL/kg.[7]

### In Vivo Efficacy Studies in Xenograft Models

- Cell Implantation: Human cancer cell lines are implanted subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).[3]
- Tumor Growth Monitoring: Once tumors are palpable, animals are randomized into treatment
  and control groups.[3] Tumor volume is measured regularly (e.g., twice weekly) using
  calipers. The tumor volume is calculated using the formula: Tumor Volume (mm³) = (length ×
  width²) / 2.[2][3]
- Treatment: Ceralasertib is administered according to the specified dosage and schedule.
   Body weight should be monitored to assess toxicity. A body weight loss of ≥20% is often considered a sign of non-tolerability.[3]
- Endpoint Analysis: Tumor growth inhibition (%TGI) is a key endpoint, calculated by comparing the mean change in tumor volume of the treated group to the control group.[3] At the end of the study, tumors can be harvested for pharmacodynamic biomarker analysis.[2]

## **Pharmacodynamic Biomarker Analysis**



To confirm the on-target activity of Ceralasertib in vivo, key downstream markers of the ATR signaling pathway can be assessed in tumor tissue.

- Tissue Collection: Tumors are harvested at specific time points after the final dose of Ceralasertib (e.g., 2, 8, or 24 hours).[3]
- Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections are stained for key biomarkers, including:
  - pCHK1 (Ser345): A direct downstream target of ATR, its inhibition indicates target engagement.[2][5]
  - yH2AX: A marker of DNA double-strand breaks, its increase indicates an accumulation of DNA damage.[2][5]
  - pRAD50 (Ser635): A marker of ATM-dependent signaling, which can be induced by Ceralasertib.[4][5]

# Mandatory Visualizations Ceralasertib Signaling Pathway





Click to download full resolution via product page

Caption: Ceralasertib inhibits ATR, preventing CHK1 phosphorylation and promoting apoptosis.

## **Experimental Workflow for In Vivo Studies**





Click to download full resolution via product page

Caption: A typical workflow for the preclinical evaluation of Ceralasertib.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ceralasertib in Vivo Dosing: A Guide for Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543705#ceralasertib-dosage-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com